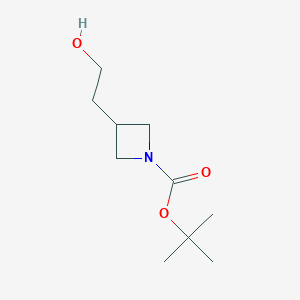
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 152537-03-6 . It has a molecular weight of 201.27 . The compound is stored in a refrigerator and is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 3-(2-hydroxyethyl)-1-azetidinecarboxylate . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 287.4±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The flash point is 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor . It has 4 freely rotating bonds . The polar surface area is 50 Å^2 . The polarizability is 21.0±0.5 10^-24 cm^3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 184.3±3.0 cm^3 .Applications De Recherche Scientifique
Synthesis of N-heterocycles
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is instrumental in the synthesis of N-heterocycles, which are core components in numerous natural products and therapeutic agents. The compound serves as a building block for creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, highlighting its value in asymmetric synthesis and medicinal chemistry (Philip et al., 2020).
Environmental Behavior and Fate of Synthetic Phenolic Antioxidants
While not directly related to this compound, the study of synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene (BHT) provides insight into the environmental impact, human exposure, and potential toxicity of similar compounds. This research outlines the prevalence of SPAs in the environment and their detection in human tissues, emphasizing the need for understanding the environmental and health implications of widely used chemical additives (Liu & Mabury, 2020).
Biodegradation of Ethers in Soil and Groundwater
The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater sheds light on microbial degradation pathways, including those for tert-butyl alcohol (TBA), a related compound. Understanding the biodegradation mechanisms of such ethers is crucial for assessing the environmental impact and remediation strategies for spillages or leaks. This knowledge could indirectly relate to the environmental fate of this compound if released into the environment (Thornton et al., 2020).
Review of MTBE Biodegradation and Bioremediation
Methyl tert-butyl ether (MTBE) is another related compound whose biodegradation is of significant environmental interest. The review of MTBE biodegradation and bioremediation provides comprehensive insights into the aerobic and anaerobic degradation pathways, microbial actors involved, and practical approaches for bioremediation. Such information is vital for developing strategies to mitigate the impact of related compounds, including this compound, on the environment (Fiorenza & Rifai, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFOIGZJZFQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626710 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152537-03-6 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152537-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

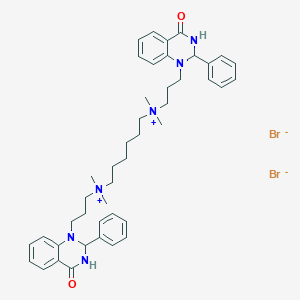
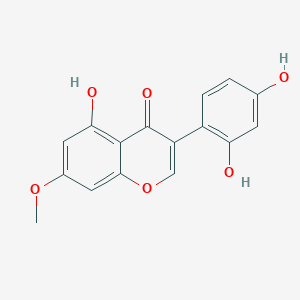
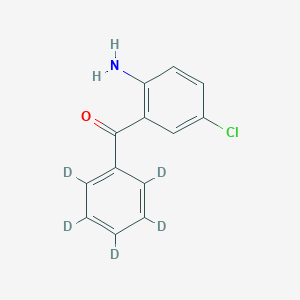
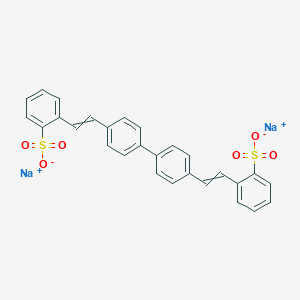


![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
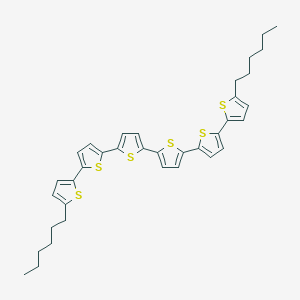
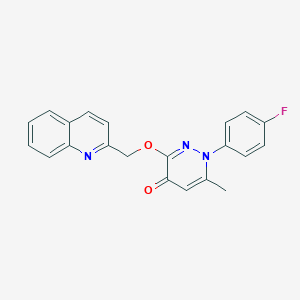
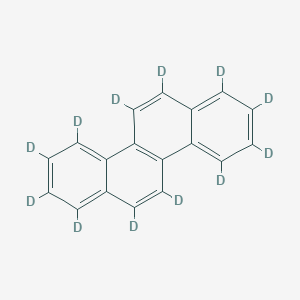
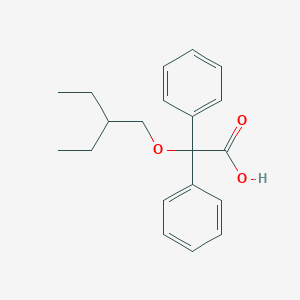


![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)